molecular formula C9H15NO B13181250 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one

1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one

Cat. No.: B13181250
M. Wt: 153.22 g/mol
InChI Key: ABKTWMLOYANAGH-UHFFFAOYSA-N
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Description

1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring and a prop-2-en-1-one moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one involves several steps. One common method includes the reaction of cyclopentanone with methylamine to form the intermediate 1-(methylamino)cyclopentanol. This intermediate is then subjected to dehydration to yield the final product, this compound . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-[1-(methylamino)cyclopentyl]prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-8(11)9(10-2)6-4-5-7-9/h3,10H,1,4-7H2,2H3

InChI Key

ABKTWMLOYANAGH-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)C(=O)C=C

Origin of Product

United States

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